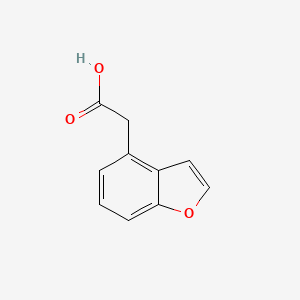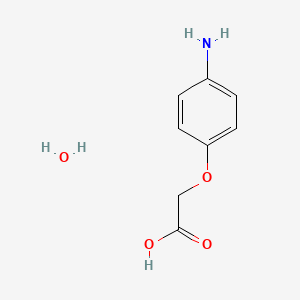
2-(4-Aminophenoxy)acetic acid hydrate
描述
2-(4-Aminophenoxy)acetic acid hydrate is an organic compound with the molecular formula C8H11NO4. It consists of an aromatic ring (phenoxy) linked to an acetic acid group through an ether linkage, with an amine group attached to the para (4th) position of the phenoxy ring. The “hydrate” part indicates the presence of water molecules associated with the compound .
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(4-Aminophenoxy)acetic acid hydrate involves the esterification of phenol with formic acid, followed by an aminolysis reaction to obtain the product . The reaction conditions typically include the use of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods often involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. The use of continuous flow reactors and automated systems can further enhance production efficiency .
化学反应分析
Types of Reactions
2-(4-Aminophenoxy)acetic acid hydrate undergoes various chemical reactions, including:
Acid-base reactions: The carboxylic acid group can donate a proton (H+) to act as an acid, while the amine group can accept a proton to act as a base.
Esterification: The carboxylic acid group can react with alcohols to form esters under specific conditions.
Amide formation: The amine group can react with carboxylic acids or acid chlorides to form amides.
Common Reagents and Conditions
Common reagents used in these reactions include alcohols for esterification and acid chlorides for amide formation. Reaction conditions typically involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Major Products Formed
科学研究应用
2-(4-Aminophenoxy)acetic acid hydrate has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 2-(4-Aminophenoxy)acetic acid hydrate involves its interaction with various molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and undergo acid-base reactions, while the amine group can interact with other molecules through hydrogen bonding and nucleophilic substitution. The aromatic ring and ether linkage contribute to the compound’s stability and electronic properties, influencing its reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
4-Aminophenoxyacetic acid: Similar structure but without the hydrate component.
2-(4-Aminophenoxy)acetic acid: The anhydrous form of the compound.
4-Aminophenoxyacetic acid methyl ester: An ester derivative of the compound.
Uniqueness
2-(4-Aminophenoxy)acetic acid hydrate is unique due to the presence of the hydrate component, which can influence its solubility, stability, and reactivity. The compound’s ability to form hydrogen bonds and its use as a lysine analogue further distinguish it from similar compounds .
属性
IUPAC Name |
2-(4-aminophenoxy)acetic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.H2O/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5,9H2,(H,10,11);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUFHVPQHNBKTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCC(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


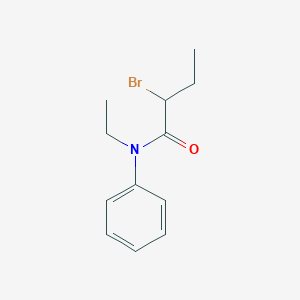
![1-{3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-4-ethylpiperazine](/img/structure/B3033671.png)
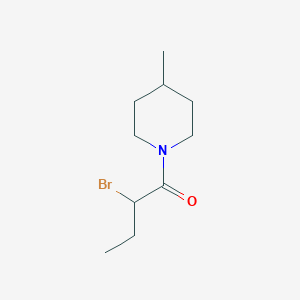
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropylbenzamide](/img/structure/B3033673.png)
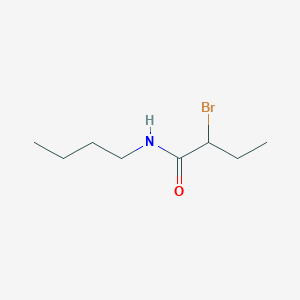
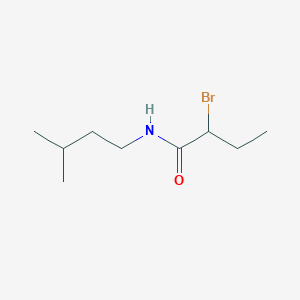
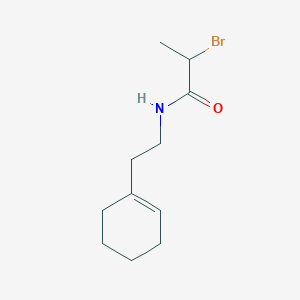
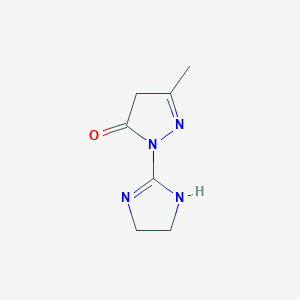
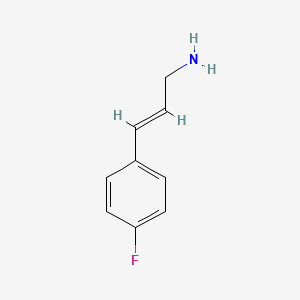

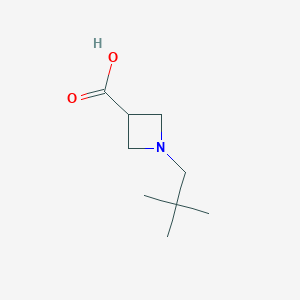
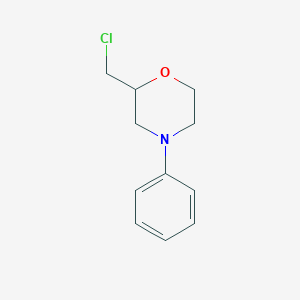
![6'-butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione](/img/structure/B3033688.png)
